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Abstract
α-Methyl-γ-butyrolactone (CAS 1679-47-6), a chiral five-membered cyclic ester, serves as a

significant building block in organic synthesis and a key pharmacophore in medicinal chemistry.

This guide provides a comprehensive technical overview of its chemical properties, synthesis,

stereochemistry, spectroscopic characterization, and key applications. We delve into detailed

experimental protocols, reaction mechanisms, and analytical methodologies, offering field-

proven insights into its handling and utilization. Particular emphasis is placed on its role as a

modulator of GABA-A receptors, a property that positions it and its derivatives as compounds of

interest in neuroscience and drug development. This document is structured to provide both

foundational knowledge and actionable protocols for professionals engaged in chemical

research and pharmaceutical innovation.

Introduction and Molecular Overview
α-Methyl-γ-butyrolactone, systematically named 3-methyloxolan-2-one, is a derivative of γ-

butyrolactone (GBL). It is a colorless to pale yellow liquid distinguished by a methyl group at

the α-position relative to the carbonyl group.[1] This substitution creates a chiral center,
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meaning the molecule exists as two non-superimposable enantiomers: (R)- and (S)-α-Methyl-γ-

butyrolactone. The presence of this stereocenter is of paramount importance, as the biological

activity of many lactone-containing compounds is highly dependent on their stereochemistry.[2]

The γ-butyrolactone ring is a privileged structure found in numerous natural products and

pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-

inflammatory, and antifungal properties.[3][4] The α-methyl substitution specifically has been

shown to influence potency and selectivity for biological targets, particularly the γ-aminobutyric

acid type A (GABA-A) receptor, making this compound a valuable tool for investigating

neurological pathways.[2]

Table 1: Core Molecular and Physical Properties

Property Value Source(s)

CAS Number 1679-47-6

Molecular Formula C₅H₈O₂ [5]

Molecular Weight 100.12 g/mol [5]

IUPAC Name 3-methyloxolan-2-one [5]

Synonyms
2-Methyl-γ-butyrolactone, 3-

Methyldihydrofuran-2(3H)-one
[5]

Appearance Colorless to pale yellow liquid [1][5]

Boiling Point 78-81 °C at 10 mmHg

Density ~1.06 g/cm³ at 20 °C [6]

Refractive Index (n²⁰/D) 1.431 - 1.435 [6]

Flash Point 73 °C (163 °F) - closed cup

| Solubility | Soluble in water and various organic solvents like THF. |[1] |
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The synthesis of α-Methyl-γ-butyrolactone can be approached through several strategies, with

the most direct being the α-alkylation of the parent γ-butyrolactone. Controlling the

stereochemistry of the α-position is a key challenge and an area of active research.

Direct Alkylation of γ-Butyrolactone
The most straightforward method involves the deprotonation of γ-butyrolactone at the α-carbon

to form an enolate, followed by quenching with an electrophilic methyl source like methyl

iodide. The choice of base and reaction conditions is critical to prevent side reactions such as

self-condensation or ring-opening.

A common laboratory-scale method utilizes a strong, non-nucleophilic base like lithium

diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation.[3]

Representative Protocol: α-Methylation via LDA

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to

-78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by

the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30

minutes at -78 °C to form LDA.

Substrate Addition: A solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF is added

dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred

for 1 hour to ensure complete enolate formation.

Alkylation: Methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is stirred

at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

Workup and Purification: The reaction is quenched by the addition of saturated aqueous

ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted

three times with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

resulting crude product is purified by vacuum distillation to yield racemic α-Methyl-γ-

butyrolactone.
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A more scalable and potentially greener method utilizes dimethyl carbonate (DMC) as both the

methylating agent and solvent, with a base like potassium carbonate (K₂CO₃) at high

temperatures.[7]

Mechanism Insight: At elevated temperatures (e.g., 210 °C), K₂CO₃ and DMC are believed to

generate a more potent methylating species and the methoxide base (MeOK), which facilitates

the enolization of the lactone for subsequent methylation.[7]

Reagents
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α-Methyl-γ-butyrolactone Electrophilic Attack

Methylating Agent
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Caption: General workflow for the α-methylation of γ-butyrolactone.

Enantioselective Synthesis Strategies
Achieving enantiopure α-Methyl-γ-butyrolactone is critical for pharmacological studies. While

direct asymmetric methylation of GBL is challenging, strategies involving chiral auxiliaries or

kinetic resolution of related intermediates are employed for analogous systems.

Kinetic Resolution: This technique can be applied to a racemic mixture of a derivative. For

instance, a racemic α-methylene-γ-butyrolactone intermediate can undergo an asymmetric

reaction catalyzed by a chiral complex (e.g., chiral N,N'-dioxide/AlIII), where one enantiomer

reacts faster than the other, allowing for the separation of the unreacted enantiomer and the

product.[1][8] This principle can be adapted to resolve racemic α-Methyl-γ-butyrolactone or its

precursors.

Spectroscopic and Analytical Characterization
Unambiguous identification of α-Methyl-γ-butyrolactone requires a combination of

spectroscopic techniques.
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Table 2: Spectroscopic Data Summary

Technique Key Features and Expected Observations

¹H NMR

- -CH₃ (alpha): Doublet, ~1.2 ppm. - -CH

(alpha): Multiplet (sextet or quartet of
doublets), ~2.5 ppm. - -CH₂ (beta):

Multiplet, ~2.0-2.4 ppm. - -CH₂ (gamma):

Multiplet (diastereotopic protons), ~4.1-
4.4 ppm.

¹³C NMR

- -CH₃: ~15 ppm. - -CH₂ (beta): ~29 ppm. - -CH

(alpha): ~35 ppm. - -CH₂ (gamma): ~66 ppm. -

C=O (carbonyl): ~179 ppm.

IR Spectroscopy

- C=O Stretch (lactone): Strong, sharp

absorption band around 1770 cm⁻¹. This is a

characteristic peak for five-membered lactones.

- C-O Stretch: Strong absorption in the 1150-

1250 cm⁻¹ region. - C-H Stretch (sp³):

Absorptions just below 3000 cm⁻¹.

| Mass Spectrometry (EI)| - Molecular Ion (M⁺): Peak at m/z = 100. - Key Fragments: Expect

loss of CO₂ (m/z = 56), loss of the methyl group (m/z = 85), and other characteristic fragments

resulting from ring cleavage.[5] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Data is compiled based on typical values and information from spectral databases.[5]

Analytical Chromatography
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the

quantification and identification of α-Methyl-γ-butyrolactone.
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Caption: Standard workflow for the GC-MS analysis of α-Methyl-γ-butyrolactone.

Representative Protocol: GC-MS Analysis

Sample Preparation: For samples in aqueous matrices, perform a liquid-liquid extraction.

Acidify 1 mL of the sample to pH < 2 with HCl. Extract with 5 mL of methylene chloride by

vortexing for 10 minutes. Centrifuge to separate phases and collect the organic (bottom)

layer.[9] Dry the organic layer over anhydrous Na₂SO₄.

Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a

deuterated analog or a structurally similar compound like α-methylene-γ-butyrolactone)
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should be added before extraction.[10]

GC Conditions:

Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injector: Split/splitless, 250 °C.

Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 15 °C/min to 250 °C,

hold for 2 min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-200) for identification or Selected Ion Monitoring

(SIM) for enhanced sensitivity, monitoring ions such as m/z 100, 85, and 56.

Chiral Separation
Resolving the (R)- and (S)-enantiomers requires chiral chromatography. Chiral Gas

Chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective

method.[2] Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be

employed, often requiring derivatization of the analyte or the use of specialized chiral stationary

phases (CSPs).

Chemical Reactivity and Synthetic Utility
The reactivity of α-Methyl-γ-butyrolactone is dominated by the electrophilic carbonyl carbon,

the acidic α-proton, and the potential for the lactone to act as an alkylating agent under acidic

conditions.

Reactions at the α-Position
As demonstrated in its synthesis, the α-proton can be removed by a strong base to form an

enolate. This nucleophilic enolate can react with a variety of electrophiles, not just methyl
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iodide. This allows for the synthesis of a wide range of α,α-disubstituted γ-butyrolactones, such

as through benzylation to form α-benzyl-α-methyl-γ-butyrolactone.

Friedel-Crafts Type Reactions
Under strong acid catalysis (e.g., heteropolyacids, AlCl₃), γ-butyrolactones can participate in

Friedel-Crafts reactions with aromatic compounds. The reaction typically proceeds via acid-

catalyzed ring-opening of the lactone to form a carbocationic intermediate, which then acts as

the electrophile for aromatic substitution. This is a powerful method for forming carbon-carbon

bonds and synthesizing compounds like tetralones.[7]

α-Methyl-γ-butyrolactone

Acylium Ion /
Carbocation Intermediate Ring Opening

Arene (e.g., Benzene)

Lewis/Brønsted Acid

Aryl-substituted
Butyric Acid

 Electrophilic Aromatic
Substitution Intramolecular

Cyclization Product
(e.g., Tetralone)

 (if applicable)
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Caption: Generalized mechanism of a Friedel-Crafts reaction involving a lactone.

Biological Activity and Applications
The primary pharmacological interest in α-substituted γ-butyrolactones stems from their ability

to modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the

central nervous system.

Modulation of the GABA-A Receptor
Alkyl-substituted butyrolactones exhibit complex interactions with the GABA-A receptor. They

can act as positive allosteric modulators (potentiating the effect of GABA) or as inhibitors, often

through the picrotoxin binding site.[2] Studies on related compounds like α-benzyl-α-methyl-γ-

butyrolactone (α-BnMeGBL) have shown that:

Enantioselectivity is Key: The (R)- and (S)-enantiomers can have different potencies and

even different effects. For α-BnMeGBL, the (R)-(-) enantiomer was more potent in
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anticonvulsant assays, while the (S)-(+) enantiomer showed greater potentiation of GABA-

activated currents in vitro.[2]

A Distinct "Lactone Site": The stimulatory (positive modulatory) effects of these lactones are

believed to occur at a binding site distinct from those for benzodiazepines, barbiturates, and

neurosteroids, providing strong evidence for a unique "lactone site" on the receptor.[2]

This modulatory activity makes α-Methyl-γ-butyrolactone and its derivatives valuable lead

compounds for the development of novel anticonvulsants, anxiolytics, or sedative-hypnotics.

Use as a Synthetic Building Block
Beyond its direct biological activity, α-Methyl-γ-butyrolactone is a versatile intermediate. Its use

in the synthesis of 2-methyl-1-tetralone demonstrates its utility in constructing polycyclic

frameworks relevant to natural product synthesis and medicinal chemistry.[7]

Safety and Handling
α-Methyl-γ-butyrolactone is classified as a combustible liquid and causes skin and serious eye

irritation.[5]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab

coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

heat, sparks, and open flames.

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin

irritation occurs, wash with plenty of soap and water. Seek medical advice if symptoms

persist. Always consult the material safety data sheet (MSDS) before use.

Conclusion
α-Methyl-γ-butyrolactone (CAS 1679-47-6) is more than a simple derivative of GBL. Its chirality,

coupled with the proven biological relevance of the α-alkylated lactone scaffold, makes it a

compound of significant interest for drug discovery, particularly in neuroscience. The synthetic

methodologies, including direct alkylation and strategies for stereocontrol, provide accessible
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routes to this molecule. A thorough understanding of its spectroscopic properties and analytical

behavior is essential for its effective use in a research setting. As a versatile building block and

a potent neuromodulator, α-Methyl-γ-butyrolactone will continue to be a valuable tool for

chemists and pharmacologists exploring the interface of synthesis and biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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